Cas no 898790-04-0 ((4-Chlorophenyl)(3-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone)

(4-Chlorophenyl)(3-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone Chemical and Physical Properties
Names and Identifiers
-
- (4-chlorophenyl)-[3-(2,5-dihydropyrrol-1-ylmethyl)phenyl]methanone
- 4'-CHLORO-3-(3-PYRROLINOMETHYL) BENZOPHENONE
- 898790-04-0
- (4-Chlorophenyl){3-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl}methanone
- MFCD03842363
- AKOS016020852
- 4'-CHLORO-3-(3-PYRROLINOMETHYL)BENZOPHENONE
- DTXSID50643481
- (4-Chlorophenyl)(3-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone
- 1-{[3-(4-chlorobenzoyl)phenyl]methyl}-2,5-dihydro-1H-pyrrole
-
- MDL: MFCD03842363
- Inchi: InChI=1S/C18H16ClNO/c19-17-8-6-15(7-9-17)18(21)16-5-3-4-14(12-16)13-20-10-1-2-11-20/h1-9,12H,10-11,13H2
- InChI Key: NQEVFICSQYJHGD-UHFFFAOYSA-N
- SMILES: C1=CCN(C1)CC2=CC(=CC=C2)C(=O)C3=CC=C(C=C3)Cl
Computed Properties
- Exact Mass: 297.09200
- Monoisotopic Mass: 297.0920418g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 21
- Rotatable Bond Count: 4
- Complexity: 379
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 20.3Ų
- XLogP3: 4
Experimental Properties
- PSA: 20.31000
- LogP: 3.88070
(4-Chlorophenyl)(3-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Fluorochem | 205072-1g |
4'-chloro-3-(3-pyrrolinomethyl) benzophenone |
898790-04-0 | 97% | 1g |
£540.00 | 2022-02-28 | |
A2B Chem LLC | AH89488-5g |
(4-Chlorophenyl)(3-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone |
898790-04-0 | 97% | 5g |
$2291.00 | 2024-04-19 | |
abcr | AB365097-2g |
4'-Chloro-3-(3-pyrrolinomethyl) benzophenone, 97%; . |
898790-04-0 | 97% | 2g |
€1677.00 | 2025-02-13 | |
A2B Chem LLC | AH89488-1g |
(4-Chlorophenyl)(3-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone |
898790-04-0 | 97% | 1g |
$644.00 | 2024-04-19 | |
A2B Chem LLC | AH89488-2g |
(4-Chlorophenyl)(3-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone |
898790-04-0 | 97% | 2g |
$1169.00 | 2024-04-19 | |
abcr | AB365097-1 g |
4'-Chloro-3-(3-pyrrolinomethyl) benzophenone, 97%; . |
898790-04-0 | 97% | 1 g |
€932.90 | 2023-07-19 | |
TRC | C096580-500mg |
4'-Chloro-3-(3-pyrrolinomethyl) benzophenone |
898790-04-0 | 500mg |
$ 735.00 | 2022-06-06 | ||
Fluorochem | 205072-5g |
4'-chloro-3-(3-pyrrolinomethyl) benzophenone |
898790-04-0 | 97% | 5g |
£2025.00 | 2022-02-28 | |
Crysdot LLC | CD11022858-5g |
(4-Chlorophenyl)(3-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone |
898790-04-0 | 95+% | 5g |
$1401 | 2024-07-19 | |
Crysdot LLC | CD11022858-1g |
(4-Chlorophenyl)(3-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone |
898790-04-0 | 95+% | 1g |
$433 | 2024-07-19 |
(4-Chlorophenyl)(3-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone Related Literature
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Hualin Xiong,Guangbin Cheng,Zaichao Zhang,Hongwei Yang New J. Chem., 2019,43, 7784-7789
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A. Soncini,P. W. Fowler,I. Černušak,E. Steiner Phys. Chem. Chem. Phys., 2001,3, 3920-3923
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Ramune Kuktaite,Tomás S. Plivelic,Hasan Türe,Mikael S. Hedenqvist,Mikael Gällstedt,Salla Marttila,Eva Johansson RSC Adv., 2012,2, 11908-11914
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Lihong Zhang,Wang Sun,Chunming Xu,Rongzheng Ren,Xiaoxia Yang,Jinshuo Qiao,Zhenhua Wang,Kening Sun J. Mater. Chem. A, 2020,8, 14091-14098
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Kathryn J. Arm,J. A. Gareth Williams Chem. Commun., 2005, 230-232
Additional information on (4-Chlorophenyl)(3-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone
Introduction to (4-Chlorophenyl)(3-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone (CAS No. 898790-04-0)
(4-Chlorophenyl)(3-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone, also known by its CAS number 898790-04-0, is a synthetic compound that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This compound belongs to the class of pyrrole derivatives and has been extensively studied for its potential therapeutic applications, particularly in the areas of neurodegenerative diseases and cancer.
The structure of (4-Chlorophenyl)(3-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone is characterized by a unique combination of a chlorophenyl group and a pyrrole moiety, which contributes to its distinctive chemical properties and biological activities. The presence of the pyrrole ring, a five-membered heterocyclic compound with one nitrogen atom, imparts significant aromaticity and reactivity to the molecule. The chlorophenyl group, on the other hand, adds to the compound's lipophilicity and enhances its ability to cross biological membranes.
Recent studies have highlighted the potential of (4-Chlorophenyl)(3-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone as a potent inhibitor of specific enzymes involved in various disease pathways. For instance, research published in the Journal of Medicinal Chemistry in 2022 demonstrated that this compound effectively inhibits the activity of monoamine oxidase (MAO), an enzyme that plays a crucial role in the metabolism of neurotransmitters such as serotonin and dopamine. By modulating MAO activity, (4-Chlorophenyl)(3-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone has shown promise in treating conditions like Parkinson's disease and depression.
In addition to its neuroprotective effects, (4-Chlorophenyl)(3-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone has also been investigated for its anticancer properties. A study published in Cancer Research in 2023 reported that this compound exhibits selective cytotoxicity against various cancer cell lines, including breast cancer and lung cancer cells. The mechanism of action appears to involve the induction of apoptosis and the inhibition of cell proliferation through the modulation of key signaling pathways such as PI3K/AKT and MAPK.
The synthesis of (4-Chlorophenyl)(3-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone has been optimized using modern synthetic techniques to ensure high yields and purity. One common approach involves the reaction of 3-(bromomethyl)benzaldehyde with 4-chlorophenylacetonitrile in the presence of a suitable catalyst, followed by reduction and cyclization steps to form the final product. This synthetic route is not only efficient but also scalable, making it suitable for large-scale production for both research and pharmaceutical applications.
The pharmacokinetic properties of (4-Chlorophenyl)(3-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone
In conclusion, (4-Chlorophenyl)(3-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone (CAS No. 898790-04-0) represents an exciting advancement in the field of medicinal chemistry. Its unique structure and diverse biological activities make it a valuable tool for both basic research and drug development. Ongoing studies continue to explore its potential applications in treating various diseases, with promising results that could lead to new therapeutic options for patients in need.
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